molecular formula C14H10Cl2N2O B13807842 4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13807842
M. Wt: 293.1 g/mol
InChI Key: IVBRCAFKXUXUPR-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 4,6-dichloro-2-aminophenol.

    Cyclization Reaction: The key step involves the cyclization of 4,6-dichloro-2-aminophenol with 4-methylphenylamine under specific reaction conditions. This cyclization forms the benzoxazole ring.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Solvents: Employing suitable catalysts and solvents to enhance the reaction rate and selectivity.

    Automated Purification Systems: Implementing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in nucleophilic substitution reactions to replace chlorine atoms.

    Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed in oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states and reduced forms of the compound.

Scientific Research Applications

4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in inflammation, cell growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(4-methylphenyl)thiopyrimidine: A similar compound with a thiopyrimidine ring instead of a benzoxazole ring.

    4,6-Dichloro-2-(4-methylphenyl)pyrimidine: Another related compound with a pyrimidine ring.

Uniqueness

4,6-Dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

4,6-dichloro-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H10Cl2N2O/c1-7-2-4-8(5-3-7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3

InChI Key

IVBRCAFKXUXUPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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